2-(4-Methoxybenzyl)azepane oxalate
Overview
Description
2-(4-Methoxybenzyl)azepane oxalate, also known as Hexahydro-2-[(4-methoxyphenyl)methyl]-1H-azepine ethanedioate, is a chemical compound with the molecular formula C16H23NO5 and a molar mass of 309.36 g/mol. This compound is often used as a building block in various chemical syntheses and has applications in multiple scientific fields.
Preparation Methods
The synthesis of 2-(4-Methoxybenzyl)azepane oxalate typically involves the reaction of 4-methoxybenzyl chloride with azepane in the presence of a base, followed by the addition of oxalic acid to form the oxalate salt. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(4-Methoxybenzyl)azepane oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted azepane derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-Methoxybenzyl)azepane oxalate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as an intermediate in organic synthesis.
Biology: This compound can be used in the study of biological pathways and interactions, particularly in the development of new pharmaceuticals.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methoxybenzyl)azepane oxalate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-(4-Methoxybenzyl)azepane oxalate can be compared with other similar compounds, such as:
2-(4-Methoxyphenyl)azepane: Similar structure but lacks the oxalate group.
4-Methoxybenzylamine: Contains the methoxybenzyl group but differs in the amine structure.
Azepane derivatives: Various azepane derivatives with different substituents can be compared based on their chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]azepane;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.C2H2O4/c1-16-14-8-6-12(7-9-14)11-13-5-3-2-4-10-15-13;3-1(4)2(5)6/h6-9,13,15H,2-5,10-11H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLISZGLXMPOERB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CCCCCN2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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